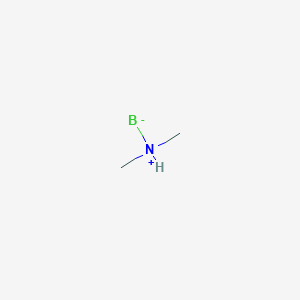
Borane dimethylamine complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane dimethylamine complex, also known as dimethylamine borane, is a chemical compound with the formula (CH₃)₂NH·BH₃. It is a stable, colorless solid that is soluble in various organic solvents. This compound is widely used in organic synthesis and as a reducing agent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Borane dimethylamine complex can be synthesized by reacting an alkali metal or alkaline earth metal borohydride with a dimethylammonium salt in a solvent mixture comprising dimethylamine and an additional organic solvent . Another method involves the reaction of dimethylamine with boron trichloride at low temperatures in an organic solvent .
Industrial Production Methods
Industrial production of borane, dimethylamine complex typically involves the reaction of sodium borohydride with dimethylammonium chloride in a polar aprotic solvent such as tetrahydrofuran or dimethylformamide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Borane dimethylamine complex undergoes various types of chemical reactions, including:
Reduction Reactions: It is commonly used as a reducing agent in the reduction of electron-deficient aryl tosylates and nitroarenes to corresponding amines.
Hydrolysis: The compound can undergo hydrolysis to produce hydrogen gas and boric acid.
Substitution Reactions: It can participate in substitution reactions with various nucleophiles to form amides and esters.
Common Reagents and Conditions
Common reagents used in reactions with borane, dimethylamine complex include nickel and palladium catalysts for reduction reactions . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving borane, dimethylamine complex include amines, amides, esters, and hydrogen gas .
Applications De Recherche Scientifique
Borane dimethylamine complex has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Electrolytic Deposition: The compound serves as a reducing agent in the electrolytic deposition of metals, alloys, semiconductors, and insulators.
Catalysis: It is used in nickel-catalyzed reduction reactions and palladium-catalyzed reduction of nitroarenes.
Hydrogen Storage: Due to its high hydrogen content, borane, dimethylamine complex is studied for its potential use in hydrogen storage systems.
Mécanisme D'action
The mechanism of action of borane, dimethylamine complex involves the formation of a reactive intermediate from the borane-boron bond. This intermediate can then participate in various chemical reactions, such as hydrogen abstraction and reduction . The compound’s reducing properties are attributed to the presence of the borane group, which can donate hydrogen atoms to other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borane-trimethylamine complex: Similar to borane, dimethylamine complex, this compound is used as a reducing agent in organic synthesis.
Borane-ammonia complex: This compound is also used in reduction reactions but has different reactivity and stability compared to borane, dimethylamine complex.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions, this compound is less stable than borane, dimethylamine complex.
Uniqueness
Borane dimethylamine complex is unique due to its stability and versatility as a reducing agent. It is more stable than borane-tetrahydrofuran complex and has a broader range of applications compared to borane-ammonia complex .
Propriétés
Formule moléculaire |
C2H7BN |
|---|---|
Poids moléculaire |
55.9 g/mol |
InChI |
InChI=1S/C2H7BN/c1-4(2)3/h4H,1-2H3 |
Clé InChI |
KTLNSVYFBBOIOM-UHFFFAOYSA-N |
SMILES canonique |
[B-][NH+](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


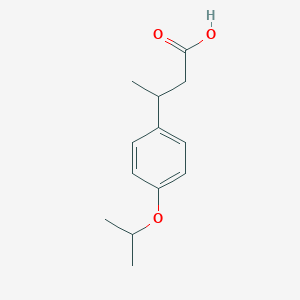
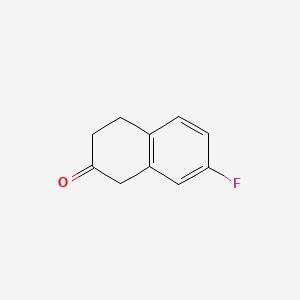
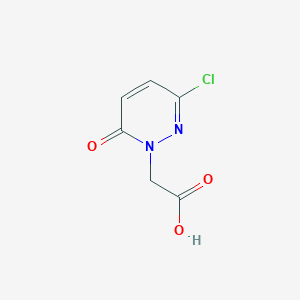
![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)
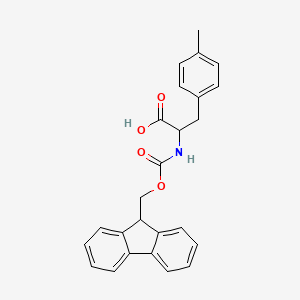
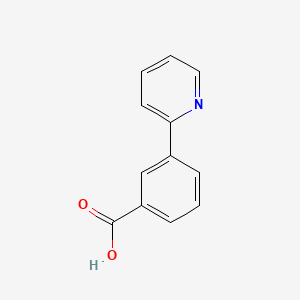
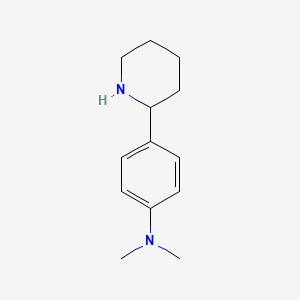
![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)
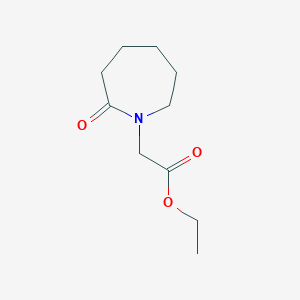
![[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B1366281.png)
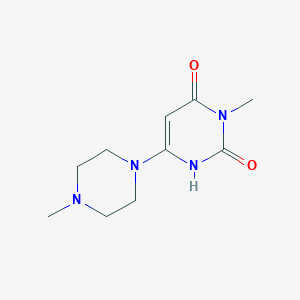
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
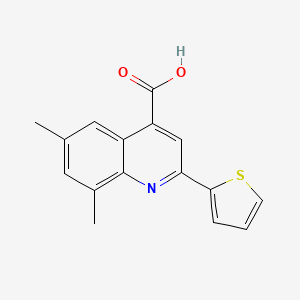
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B1366298.png)
